(3,5-Dimethylphenyl)(thiophen-3-yl)methanol
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Overview
Description
(3,5-Dimethylphenyl)(thiophen-3-yl)methanol is an organic compound that features a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a thiophene ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)(thiophen-3-yl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor. For instance, 3,5-dimethylbenzyl chloride can be reacted with thiophen-3-ylmagnesium bromide in the presence of a suitable solvent like diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of laboratory methods, with considerations for cost, yield, and environmental impact. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl)(thiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (3,5-Dimethylphenyl)(thiophen-3-yl)ketone.
Reduction: (3,5-Dimethylphenyl)(thiophen-3-yl)methane.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, (3,5-Dimethylphenyl)(thiophen-3-yl)methanol can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound may be investigated for its potential biological activity. Derivatives of this compound could exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound can be used as a scaffold for designing new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry
In materials science, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the performance of materials used in electronics, coatings, and other applications.
Mechanism of Action
The mechanism by which (3,5-Dimethylphenyl)(thiophen-3-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylphenyl)(thiophen-2-yl)methanol
- (3,5-Dimethylphenyl)(furan-3-yl)methanol
- (3,5-Dimethylphenyl)(pyridin-3-yl)methanol
Uniqueness
(3,5-Dimethylphenyl)(thiophen-3-yl)methanol is unique due to the specific positioning of the thiophene ring and the methyl groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS/c1-9-5-10(2)7-12(6-9)13(14)11-3-4-15-8-11/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPGADMQXKCTMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CSC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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